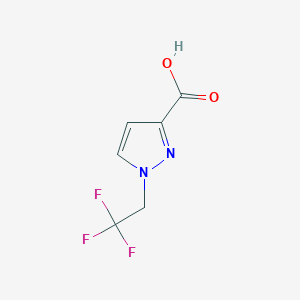
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as Methylthioadenosine phosphorylase (MTAP) inhibitor, is a chemical compound that has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that plays a crucial role in the metabolism of cancer cells.
作用机制
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione inhibits the activity of MTAP by binding to the enzyme's active site. MTAP is involved in the metabolism of the natural compound methylthioadenosine (MTA), which is produced during the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells have been found to have higher levels of polyamines than normal cells. Inhibition of MTAP leads to the accumulation of MTA, which is toxic to cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a selective effect on cancer cells that have lost MTAP expression. Normal cells are not affected by the compound, as they have intact MTAP expression. The compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death.
实验室实验的优点和局限性
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. The compound is stable and easy to synthesize, making it readily available for research purposes. The compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its effectiveness in animal models is not well established.
未来方向
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several potential future directions for research. The compound could be further studied in animal models to establish its effectiveness in vivo. Additionally, the compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness. The compound could also be modified to increase its solubility in water, making it more suitable for use in experiments. Finally, the compound could be further studied to identify potential side effects and toxicity.
合成方法
The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3-methylbenzylamine with 5'-O-trityl-5'-deoxy-adenosine to form 3-methylbenzyl-5'-O-trityl-5'-deoxy-adenosine. The trityl group is then removed, and the resulting compound is reacted with methylthioacetaldehyde to form 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione.
科学研究应用
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that is frequently lost in various types of cancer, including lung, breast, and pancreatic cancer. MTAP loss is associated with poor prognosis and resistance to chemotherapy. Inhibition of MTAP by 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESCWZMCKBCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

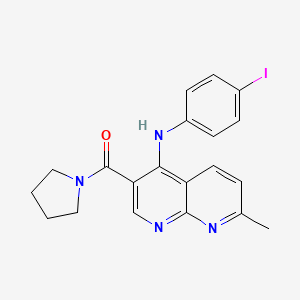
![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
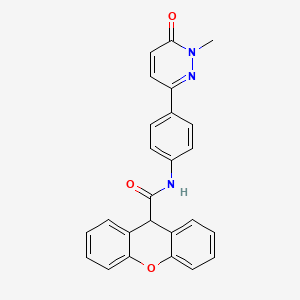
![6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2619399.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2619400.png)
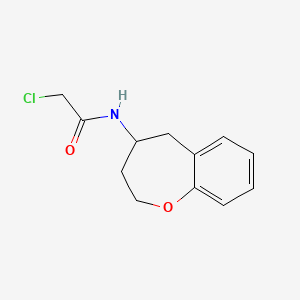
![8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2619402.png)
![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)
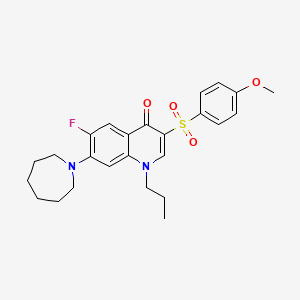
![3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2619413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)
